Product packaging for D-Glucose-3,5-d2(Cat. No.:)

D-Glucose-3,5-d2

Cat. No.: B1161210
M. Wt: 182.17
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Modern Biochemical and Metabolic Investigations

Stable isotope labeling is a powerful technique that allows researchers to track the fate of molecules within biological systems. numberanalytics.com By introducing molecules containing stable isotopes, such as carbon-13, nitrogen-15, or deuterium (B1214612) (²H), into cells or organisms, scientists can follow their transformation through complex biochemical pathways. numberanalytics.commetsol.com This approach provides unparalleled insights into the wiring of metabolic networks. nih.gov The use of stable isotope tracers has been instrumental in advancing our understanding of amino acid, lipid, and carbohydrate metabolism, as well as the metabolic regulation of growth and disease. physoc.org

This method is crucial for elucidating metabolic pathways, fluxes, and regulation. silantes.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, allowing for precise quantification and tracing. numberanalytics.comnih.gov This enables researchers to measure the rate of metabolic reactions (flux analysis) and identify key regulatory points within a pathway. numberanalytics.com The data generated from stable isotope labeling studies helps in understanding the impact of genetic alterations or other perturbations on metabolism and supports the development of drugs by providing insights into their effects on metabolic processes. metsol.comnih.gov

Overview of Deuterated Monosaccharides as Mechanistic Probes

Deuterated monosaccharides, such as labeled glucose, are powerful tools for investigating carbohydrate metabolism. researchgate.net By introducing a deuterated sugar into a biological system, researchers can trace its path through various metabolic routes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. pharmaffiliates.comcymitquimica.com This "label-free" approach, where the deuterium itself is the label, avoids the need for bulky chemical tags that could interfere with the biological process. researchgate.net

The application of deuterated carbohydrates extends to studying nutrient uptake in microorganisms, providing a method to measure nutrient acquisition without radioactive labels. researchgate.net Furthermore, site-specific deuteration, where deuterium is placed at a particular position on the sugar molecule, allows for the detailed dissection of enzymatic reaction mechanisms and the relative activity of competing metabolic pathways. alliedacademies.orgnih.gov For instance, the use of specifically deuterated glucose has been essential in probing the mechanisms of DNA cleavage and in synthesizing other important labeled molecules like ribonucleosides for structural studies. scienceopen.comnih.gov

Rationale for Site-Specific Deuteration at C-3 and C-5 in D-Glucose for Targeted Research

The specific placement of deuterium atoms at the C-3 and C-5 positions of D-glucose is a deliberate strategy to investigate key processes in glucose metabolism, particularly gluconeogenesis (the synthesis of new glucose). Studies using [3,5-²H₂]glucose have revealed that the deuterium on the C-5 position of glucose is lost more rapidly than the deuterium on the C-3 position. diabetesjournals.org

This differential loss provides critical information about metabolic pathway activity. The observed decrease in the C-5 to C-3 deuterium ratio can be attributed to two primary mechanisms:

Transaldolase Reaction: Exchange of the lower three carbons (C4-C6) of fructose-6-phosphate (B1210287) with unlabeled three-carbon precursors via the transaldolase reaction in the pentose phosphate pathway would lead to a loss of the C-5 deuterium label. diabetesjournals.org

Triosephosphate Isomerase Kinetic Isotope Effect: During gluconeogenesis, there can be a selective retention of the deuterium at C-3 relative to C-5 due to a kinetic isotope effect at the triosephosphate isomerase enzyme step. diabetesjournals.org

By tracking the relative enrichment of deuterium at these two specific sites, researchers can probe the activity of these pathways. For example, when using deuterated water (²H₂O) to measure gluconeogenesis, these exchange processes can influence the results; the transaldolase reaction could cause an overestimation, while the isomerase isotope effect could cause an underestimation. diabetesjournals.org Therefore, using tracers like D-Glucose-3,5-d2 allows for a more nuanced and accurate investigation of these fundamental metabolic processes. diabetesjournals.org

Research Findings Summary

CompoundResearch FocusKey FindingReference
[3,5-²H₂]glucoseInfluence of metabolic processes on glucose deuterium enrichment.The ratio of deuterium on C-5 to C-3 in the UDP-glucose pool was found to be less than 1, indicating that deuterium on C-5 is lost more rapidly than on C-3. This is likely due to the transaldolase reaction and/or a kinetic isotope effect at triosephosphate isomerase. diabetesjournals.org
Deuterated GlucoseNutrient uptake in Mycobacteria.Demonstrated a new technique for label-free measurement of nutrient acquisition using ion-beam (nuclear reaction) analysis. researchgate.net
Position-specifically labeled glucose (e.g., [3-³H], [5-³H])Dissection of distinct metabolic branches.Position-specific labeling allows for the detailed investigation of different metabolic pathways, such as glycolysis versus the pentose phosphate pathway. nih.gov
Deuterated glucoseEnzymatic synthesis of deuterated ribonucleoside 5′-triphosphates (NTPs).An enzymatic approach using isotopically labeled glucose can produce specifically deuterated NTPs, which are valuable probes for studying nucleic acid structure and mechanisms. scienceopen.com

Properties

Molecular Formula

C₆H₁₀D₂O₆

Molecular Weight

182.17

Synonyms

D-Glucose-3,5-2H2

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Verification for D Glucose 3,5 D2

Advanced Purification Techniques for High Isotopic Enrichment and Stereochemical Integrity

Following synthesis, the crude product is a mixture containing the desired D-Glucose-3,5-d2, unreacted starting materials, partially deuterated species (D-Glucose-3-d1 or D-Glucose-5-d1), and potentially non-deuterated D-glucose. Achieving high isotopic enrichment requires advanced purification techniques capable of separating these closely related isotopologues.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Specifically, High-Performance Anion-Exchange Chromatography (HPAEC) has been shown to resolve deuterated and non-deuterated glucoses. acs.org The separation is based on a secondary isotope effect, where the substitution of hydrogen with deuterium (B1214612) slightly alters the acidity of the hydroxyl groups, leading to differential binding to the anion-exchange column.

Another effective HPLC method involves the use of specific columns like the Bio-Rad HPX-87P, which is designed for carbohydrate analysis and can separate sugars based on subtle structural differences. snmjournals.org

Gas Chromatography (GC) , after appropriate derivatization of the glucose, can also be employed. Different GC stationary phases, including polar phases like polyethylene (B3416737) glycol (PAG) or certain ionic liquid phases, have demonstrated the ability to separate isotopologues. nih.gov The choice of column is critical, as nonpolar phases can sometimes exhibit an inverse isotope effect (where the deuterated compound elutes first), while polar phases typically show a normal effect. nih.gov

These chromatographic methods are essential not only for isolating the d2 species but also for ensuring the removal of any stereoisomers that may have formed due to incomplete stereocontrol during the reduction step, thereby guaranteeing stereochemical integrity.

Analytical Verification of Deuteration Position and Isotopic Purity

Confirming the successful synthesis of this compound requires definitive analytical methods to verify both the precise location of the deuterium atoms and the isotopic purity of the sample. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques for this validation.

High-Resolution Mass Spectrometry (HRMS), typically coupled with Gas Chromatography (GC-MS), is a powerful technique for determining isotopic enrichment. wiley-vch.denih.gov For analysis, glucose is first converted into a volatile derivative, such as an aldonitrile pentaacetate or methyloxime pentapropionate, to improve its chromatographic behavior and generate predictable fragmentation patterns. wiley-vch.denih.gov

Isotopic abundance profiling is conducted by analyzing the mass spectrum of the derivatized sample:

Molecular Ion Analysis: The molecular ion peak (M+) of the derivatized this compound will appear at M+2 compared to the non-deuterated analogue. High-resolution instrumentation allows for the precise mass measurement, confirming the incorporation of two deuterium atoms.

Isotopologue Distribution: The relative intensities of the M+, M+1, and M+2 peaks are used to calculate the isotopic purity. This profile reveals the percentage of the sample that is non-deuterated (d0), singly deuterated (d1), and doubly deuterated (d2).

Fragmentation Analysis: The fragmentation pattern provides information about the location of the deuterium labels. By analyzing specific fragment ions that are known to contain certain carbon atoms of the glucose backbone, one can infer the positions of deuteration. wiley-vch.denih.gov For this compound, fragments containing the C3 and C5 positions would show a mass shift of +1 or +2 Da, depending on the specific fragment, while fragments lacking these carbons would remain unshifted.

Table 1: Predicted Mass Fragments for Derivatized this compound (Hypothetical)
Fragment OriginKey Carbon AtomsExpected m/z (d0)Expected m/z (d2)Expected Mass Shift
Molecular IonC1-C6XX+2+2
Fragment AC1-C2YY0
Fragment BC1-C4ZZ+1+1
Fragment CC4-C6WW+1+1
Fragment DC3-C6VV+2+2

While MS confirms the number of incorporated deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of their specific locations within the molecule. iosrjournals.org

²H (Deuterium) NMR: This is the most direct method for localization. A ²H NMR spectrum of this compound would exhibit signals only in the regions corresponding to the C3 and C5 positions. nih.govresearchgate.net The absence of signals at other positions confirms the high regioselectivity of the synthesis. The chemical shifts of these deuterons would be very similar to those of the protons they replaced in a ¹H NMR spectrum. wisc.edu

¹³C NMR: This technique offers powerful, indirect evidence through the observation of deuterium isotope effects on ¹³C chemical shifts. utoronto.ca

α-Isotope Effect: The signals for the carbons directly bonded to deuterium (C3 and C5) would typically disappear or be significantly broadened and split into a triplet in a proton-decoupled ¹³C spectrum due to C-D coupling and quadrupolar relaxation.

β-Isotope Effect: The signals for the carbons adjacent (β) to the sites of deuteration (C2, C4, and C6) would experience a characteristic upfield shift of approximately -0.1 ppm per adjacent deuteron (B1233211). researchgate.netwikipedia.org This provides definitive confirmation of the deuteration sites. Carbons further away (γ-isotope effect) experience much smaller, often negligible, shifts.

Table 2: Predicted ¹³C NMR Isotope Shifts for this compound
Carbon PositionApprox. ¹³C Shift (ppm, d0)Expected Observation (d2)Reason
C192.7 (α), 96.5 (β)No significant shiftγ to C3, δ to C5
C272.1 (α), 74.8 (β)Upfield shift (~ -0.1 ppm)β to C3
C373.5 (α), 76.4 (β)Signal disappears/broadensα-effect (directly attached to D)
C470.3 (α), 70.3 (β)Upfield shift (~ -0.2 ppm)β to C3 and β to C5
C572.1 (α), 76.6 (β)Signal disappears/broadensα-effect (directly attached to D)
C661.3 (α), 61.5 (β)Upfield shift (~ -0.1 ppm)β to C5

Together, these analytical techniques provide a comprehensive verification of the successful synthesis of this compound, confirming its isotopic enrichment, stereochemical integrity, and the precise regiochemistry of deuterium incorporation.

Advanced Analytical Techniques for Tracing and Quantification of D Glucose 3,5 D2 and Its Metabolites

Mass Spectrometry (MS) for Isotopic Profile and Flux Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of small, volatile, and thermally stable metabolites. However, many key metabolites of glucose, such as organic acids, sugars, and amino acids, are non-volatile. nih.govresearchgate.net To make them amenable to GC-MS analysis, a chemical derivatization process is required to increase their volatility and thermal stability. nih.govthermofisher.com

A common and effective derivatization strategy for glucose and its metabolites involves a two-step process: methoximation followed by silylation. thermofisher.comyoutube.com

Methoximation: This step targets carbonyl groups found in aldehydes and ketones. The reagent, typically methoxyamine hydrochloride (MeOx), converts these groups into oximes. This is crucial for reducing the number of isomers and byproducts by preventing tautomerization (the interconversion of isomers) and ring formation, particularly in sugars which can exist in open-chain and ring forms. youtube.com

Silylation: Following methoximation, polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), thiol (-SH), and amine (-NH) groups are targeted. A silylating agent, like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens in these groups with a trimethylsilyl (B98337) (TMS) group. youtube.com This significantly reduces the polarity of the molecules and increases their volatility, allowing them to be vaporized and separated by the gas chromatograph. thermofisher.comyoutube.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the different derivatized metabolites based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules in a reproducible manner, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. biorxiv.org By monitoring specific fragment ions, the instrument can achieve high accuracy and sensitivity. biorxiv.org

Researchers have developed robust GC-MS methods to determine the deuterium (B1214612) enrichment in glucose and its metabolites. By analyzing the mass isotopomer distributions of specific ion fragments, it is possible to quantify the incorporation of deuterium from D-glucose-3,5-d2 into various metabolic products. nih.govacs.org For instance, different derivatization methods, such as the preparation of aldonitrile pentaacetate or pentapropionate derivatives of glucose, yield specific fragments that correspond to different parts of the glucose molecule. nih.govacs.orgcapes.gov.br Analysis of the mass shifts in these fragments allows for the precise localization and quantification of deuterium labeling. nih.govacs.org

Metabolite ClassDerivatization Target GroupCommon Derivatization ReagentPurpose of Derivatization
Sugars (e.g., Glucose)Carbonyl (-C=O), Hydroxyl (-OH)Methoxyamine HCl (MeOx), MSTFAIncrease volatility, prevent ring formation
Organic Acids (e.g., Pyruvate, Lactate)Carboxyl (-COOH), Hydroxyl (-OH)MSTFAIncrease volatility, reduce polarity
Amino AcidsAmine (-NH2), Carboxyl (-COOH)MSTFAIncrease volatility, reduce polarity

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Metabolites

For metabolites that are non-volatile, thermally unstable, or highly polar, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. youtube.com This method is particularly well-suited for analyzing a wide range of compounds directly from biological extracts with minimal sample preparation, often just requiring protein precipitation and filtration. youtube.com

In an LC-MS system, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase within the chromatography column. mdpi.com This allows for the separation of complex mixtures of metabolites.

After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. Electrospray ionization (ESI) is a common ionization technique used in metabolomics as it is a "soft" ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. This is crucial for accurately determining the mass of the metabolites and their isotopologues.

LC-MS-based metabolomics can be used to perform untargeted metabolic profiling, which aims to measure as many metabolites as possible in a sample to get a broad overview of the metabolic state. mdpi.com In the context of this compound studies, this approach can reveal the incorporation of deuterium into a wide array of downstream metabolites, providing a comprehensive picture of glucose utilization. For example, studies have used LC-MS to analyze the metabolic effects of glucose analogues like 2-deoxy-D-glucose (2-DG), demonstrating the technique's power to track changes in glycolysis and related pathways over time. nih.govnih.gov

Metabolite ClassKey Physicochemical PropertyCommon LC Separation ModeCommon Ionization Technique
Sugar PhosphatesHighly Polar, Non-volatileReversed-Phase, HILICElectrospray Ionization (ESI)
Nucleotides (ATP, etc.)Highly Polar, Non-volatileReversed-Phase Ion-PairingElectrospray Ionization (ESI)
Acyl-CoAsPolar, Thermally LabileReversed-PhaseElectrospray Ionization (ESI)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Structural Dynamics (general carbohydrate applications)

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the structure and dynamics of biomolecules, including carbohydrates. nih.govharding.edu The method is based on the principle that labile hydrogen atoms, such as those in hydroxyl (-OH) and amide (-CONH-) groups, can exchange with deuterium atoms when exposed to a deuterated solvent like deuterium oxide (D₂O). nih.gov The rate of this exchange is dependent on the solvent accessibility of the hydrogen atom and its involvement in hydrogen bonding. nih.govharding.edu

In a typical HDX-MS experiment for carbohydrates, the molecule of interest is incubated in a deuterated buffer for a specific amount of time. rsc.org The exchange reaction is then quenched by rapidly lowering the pH and temperature. rsc.org This "locks in" the deuterium that has been incorporated. The sample is then analyzed by mass spectrometry to measure the increase in mass due to the deuterium uptake. nih.govharding.edu

By varying the incubation time, it is possible to monitor the kinetics of the exchange process, which provides information about the different exchange rates of various hydrogens within the molecule. rsc.org This information can be used to:

Distinguish between isomers: Carbohydrates are known for their high degree of isomerism, which can make them difficult to analyze. HDX-MS can help differentiate between isomers based on their different exchange rates, which reflect their unique three-dimensional structures and hydrogen-bonding networks. nih.govharding.edu

Probe conformational changes: The technique can detect changes in carbohydrate conformation, for example, upon binding to a protein. nih.govacs.org Regions of the protein or carbohydrate that become more or less exposed to the solvent upon binding will show changes in their deuterium uptake. nih.gov

Study protein-carbohydrate interactions: HDX-MS is widely used to map the binding sites of ligands on proteins. nih.goviaanalysis.com By comparing the deuterium uptake of a protein in its free and carbohydrate-bound states, it is possible to identify the regions of the protein that are protected from exchange upon binding, thus revealing the interaction interface. nih.gov

While HDX-MS is a well-established technique for proteins, its application to carbohydrates has been more limited due to the rapid exchange rates of hydroxyl hydrogens. rsc.org However, recent advancements, such as the use of specialized electrospray emitters, are enabling the study of carbohydrate HDX at multiple time points, providing more detailed structural information. rsc.org

Application AreaPrinciple of MeasurementInformation Gained
Isomer DifferentiationDifferential exchange rates due to unique 3D structuresStructural characterization of carbohydrate isomers
Conformational AnalysisChanges in solvent accessibility and hydrogen bondingInsights into the structural dynamics of carbohydrates
Interaction MappingProtection from exchange upon binding to a proteinIdentification of protein-carbohydrate binding sites

Emerging and Hybrid Analytical Platforms

Beyond the established techniques of GC-MS and LC-MS, several emerging and hybrid platforms offer novel ways to visualize and quantify the metabolic fate of this compound and its derivatives. These methods provide spatial and temporal information that is often inaccessible with traditional mass spectrometry approaches.

Deuterium Metabolic Imaging (DMI) for Spatial and Temporal Metabolic Mapping in Preclinical Models

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that uses magnetic resonance imaging (MRI) to create three-dimensional maps of metabolism in vivo. researchgate.netnih.gov The technique involves the administration of a deuterium-labeled substrate, such as [6,6'-²H₂]glucose or uniformly labeled [¹²H₇]-glucose, and then detecting the signal from the deuterium atoms in the parent molecule and its downstream metabolic products. researchgate.netyale.edu

The workflow of a DMI study typically involves:

Administration of the deuterated substrate: The labeled glucose can be administered orally or via intravenous infusion. yale.edu

Metabolic incorporation: The body then metabolizes the deuterated glucose through pathways like glycolysis and the tricarboxylic acid (TCA) cycle. This leads to the incorporation of deuterium into various metabolites, such as lactate (B86563), glutamate, and glycogen (B147801). researchgate.netnih.gov

Data acquisition: A specialized MRI scan, tuned to the resonance frequency of deuterium, is performed to acquire a 3D spectroscopic imaging dataset. This provides a deuterium spectrum for each spatial location (voxel) in the imaged volume. yale.edu

Data processing and visualization: The spectral data is then processed to quantify the amount of each deuterated metabolite in each voxel. This information is used to generate color-coded metabolic maps that can be overlaid on anatomical MR images. yale.edunih.gov

DMI offers several advantages over other metabolic imaging techniques like Positron Emission Tomography (PET) with ¹⁸F-FDG. While ¹⁸F-FDG PET primarily shows glucose uptake, DMI can provide information on downstream metabolism, revealing which metabolic pathways are active in different tissues or in diseased versus healthy tissue. researchgate.netnih.gov For example, DMI has been used in preclinical models to:

Visualize the Warburg effect in tumors: DMI can simultaneously map high glucose uptake and increased lactate production, a hallmark of cancer metabolism. researchgate.netyale.edu

Map brain metabolism: The technique can differentiate metabolic patterns in normal brain tissue versus brain tumors. researchgate.netyale.edu

Trace glycogen storage: DMI can be used to monitor the synthesis and storage of glycogen from labeled glucose in the liver and other tissues. researchgate.netnih.gov

Recent advancements in DMI have also explored the use of other deuterated glucose analogs, such as 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2), as a non-ionizing alternative to ¹⁸F-FDG for mapping glucose uptake. nih.govresearchgate.net

ParameterDescriptionExample Application
Spatial ResolutionTypically in the range of microliters to milliliters in preclinical models. ismrm.orgMapping metabolic heterogeneity within a tumor.
Temporal ResolutionOn the order of minutes to hours, allowing for dynamic studies. yale.eduMonitoring the metabolic response to therapy over time.
Detected MetabolitesDeuterated glucose, lactate, glutamate, glutamine, glycogen, and water (HDO). researchgate.netyale.eduAssessing glycolysis vs. oxidative phosphorylation.

Stimulated Raman Scattering (SRS) Microscopy for in situ Label-Free Imaging of Macromolecule Synthesis

Stimulated Raman Scattering (SRS) microscopy is a nonlinear optical imaging technique that allows for the highly sensitive and specific visualization of chemical bonds in living cells and tissues without the need for fluorescent labels. wiley.comnih.gov When combined with the use of deuterated substrates like D-glucose, SRS microscopy becomes a powerful tool for imaging the synthesis of macromolecules in situ. springernature.com

The principle behind this application is that the carbon-deuterium (C-D) bond has a vibrational frequency that falls within a "silent" region of the cellular Raman spectrum (around 1800-2700 cm⁻¹), where there are very few endogenous biomolecules that produce a signal. wiley.com This allows for the background-free imaging of molecules containing C-D bonds.

When cells or organisms are supplied with deuterated glucose (e.g., [D₇]-glucose), the deuterium atoms are incorporated into newly synthesized macromolecules as the glucose is metabolized. nih.govspringernature.com SRS microscopy can then be tuned to the vibrational frequency of the C-D bonds to visualize these newly synthesized molecules. wiley.com

A key advantage of this technique, sometimes referred to as spectral tracing of deuterium isotope (STRIDE), is that different classes of macromolecules have slightly different C-D vibrational spectra. springernature.comnih.gov By acquiring SRS images at multiple Raman shifts and using spectral unmixing algorithms, it is possible to separately visualize the incorporation of deuterium from glucose into:

Lipids: De novo lipogenesis can be imaged by tracking the appearance of C-D bonds in lipid droplets. acs.orgresearchgate.net

Proteins: The synthesis of new proteins can be monitored. springernature.com

Glycogen: The storage of glucose as glycogen can be directly visualized in live cells. researchgate.netnih.gov

DNA: The synthesis of new DNA during cell division can be tracked. springernature.com

This approach provides high-resolution spatial information about where and when macromolecules are being synthesized within cells and tissues, offering a dynamic view of anabolic metabolism. nih.govnih.gov

MacromoleculeMetabolic Process ImagedCharacteristic C-D Raman Peak Region (cm⁻¹)
LipidsDe novo lipogenesis~2100-2150
ProteinsProtein synthesis~2150-2200
GlycogenGlycogenesis~2123, 2151, 2192
DNA/RNANucleic acid synthesisDistinct spectral signatures

Nuclear Reaction Analysis (NRA) for Deuterated Nutrient Uptake in Microbial Systems

Nuclear Reaction Analysis (NRA) is a highly sensitive ion beam analysis technique used for the quantitative determination and depth profiling of light elements in the near-surface region of materials. ansto.gov.auwikipedia.org It is particularly well-suited for detecting deuterium. wikipedia.org

The basic principle of NRA involves bombarding a sample with a high-energy ion beam (e.g., ³He ions). When an incident ion collides with a target nucleus (in this case, a deuterium nucleus from the deuterated nutrient), a nuclear reaction occurs, leading to the emission of characteristic charged particles (like protons) or gamma rays. ansto.gov.aumat-cs.com

For the detection of deuterium, the D(³He, p)⁴He reaction is commonly used. wikipedia.orgiaea.org In this reaction, a ³He ion interacts with a deuterium nucleus (D or ²H), producing a high-energy proton (p) and a helium-4 nucleus (alpha particle). By detecting these emitted particles with a suitable detector, one can quantify the amount of deuterium in the sample. iaea.org

The energy of the emitted particles is related to the depth at which the nuclear reaction occurred within the sample. This allows for depth profiling, providing a concentration of the target element as a function of depth. mat-cs.comresearchgate.net

In the context of microbial systems, NRA can be a powerful tool to study the uptake of deuterated nutrients like D-glucose. For instance, a culture of microorganisms could be grown on a substrate containing this compound. The cells could then be prepared as a thin film for NRA analysis. This would allow for:

Quantification of total deuterium uptake: By measuring the total number of detected particles, the absolute amount of deuterium incorporated into the microbial biomass can be determined.

Surface analysis: NRA is most sensitive to the near-surface region, making it ideal for studying processes occurring at the cell surface or within the cell envelope. ansto.gov.au

While not as common as mass spectrometry for metabolic studies, NRA offers the unique advantage of providing absolute, standard-free quantification and depth-resolved information on elemental concentrations, which can be valuable for specific questions in microbial physiology and nutrient uptake. mat-cs.comiaea.org

ParameterDescriptionRelevance to Microbial Systems
AnalyteDeuterium (²H)Tracer for deuterated nutrient uptake.
Typical Probing Beam³He ionsInduces a specific nuclear reaction with deuterium.
Detected ParticleProtons (from D(³He, p)⁴He reaction)Signal is proportional to the amount of deuterium.
Key InformationAbsolute concentration and depth profile of deuteriumQuantification of nutrient incorporation and spatial distribution.

Applications of D Glucose 3,5 D2 in Elucidating Biochemical Pathway Dynamics

Tracing Carbon Flow through Central Carbon Metabolism

D-Glucose-3,5-d2 is instrumental in dissecting the intricate network of central carbon metabolism, which encompasses the fundamental pathways for energy production and biosynthesis.

Glycolysis, the breakdown of glucose, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, are two opposing but tightly regulated pathways. metwarebio.comkhanacademy.orguomustansiriyah.edu.iq Quantifying the rates, or fluxes, of these pathways is crucial for understanding cellular energy homeostasis.

The use of deuterated glucose, such as this compound, allows researchers to measure these fluxes. When this compound enters glycolysis, the deuterium (B1214612) labels are carried through the various intermediate steps. For instance, the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287) and subsequent reactions can be monitored by tracking these isotopic labels. nih.gov

Conversely, in gluconeogenesis, deuterium from labeled water (²H₂O) can be incorporated into glucose. nih.gov By comparing the labeling patterns from this compound with those from labeled water, the relative contributions of glycolysis and gluconeogenesis can be determined. For example, the deuterium at the C-5 position is particularly useful for measuring gluconeogenesis because the hydrogen bound to this carbon is not exchanged with water during glycogenolysis, but is exchanged during the conversion of phosphoenolpyruvate (PEP) to 2-phosphoglycerate in the gluconeogenic pathway. nih.gov This allows for the calculation of fractional gluconeogenesis, which is the proportion of newly made glucose relative to the total glucose turnover. nih.gov

Table 1: Isotopic Tracers in Glycolysis and Gluconeogenesis Research

Tracer Pathway Measured Principle
This compound Glycolysis / Gluconeogenesis Tracks the fate of deuterium labels through pathway intermediates. The retention or loss of deuterium at specific carbons provides flux information.
[5-³H]-glucose Glycolytic Flux Tritium at the C5 position is released as ³H₂O during the enolase-catalyzed step of glycolysis. nih.gov
²H₂O (Heavy Water) Gluconeogenesis Deuterium from body water is incorporated into glucose during its de novo synthesis. nih.govnih.gov

Research in various model systems has utilized these principles to dissect metabolic regulation. By introducing this compound and analyzing the isotopic enrichment in key metabolites like lactate (B86563) and pyruvate using techniques such as mass spectrometry, researchers can build detailed models of metabolic flux. nih.gov

When this compound is metabolized through glycolysis to pyruvate and then to acetyl-CoA, the deuterium labels can enter the TCA cycle. The specific location of these labels on TCA cycle intermediates like citrate, α-ketoglutarate, and malate provides detailed information about the pathway's activity. nih.govcore.ac.uk

For example, the entry of deuterated acetyl-CoA into the cycle and its subsequent turns can be tracked. Mass isotopomer analysis of these intermediates can distinguish between carbons that have passed through the cycle once versus multiple times. core.ac.ukresearchgate.net This allows for the calculation of absolute fluxes through different segments of the cycle. core.ac.uk

Anaplerotic pathways, such as the conversion of pyruvate to oxaloacetate, introduce unlabeled or differently labeled intermediates into the cycle, diluting the isotopic enrichment from this compound. By measuring this dilution, the rate of anaplerosis can be quantified. nih.gov Similarly, cataplerotic pathways remove labeled intermediates for use in other biosynthetic processes, and the flux through these exit points can also be estimated. nih.gov

Table 2: Research Findings on TCA Cycle Flux using Isotopic Tracers

Study Focus Key Finding Implication
Glucose-dependent changes in INS-1 cells Anaplerotic flux via pyruvate carboxylase (VPC) increased more significantly with glucose than oxidative flux (VCS). core.ac.uk Anaplerosis is a key signaling event in glucose-stimulated insulin (B600854) secretion. nih.gov
Fuel sources in fed vs. fasted states In the fed state, glucose and lactate contribute roughly equally to the muscle TCA cycle. In most other tissues, glucose contributes mainly via circulating lactate. nih.gov Circulating lactate is a primary TCA cycle substrate, uncoupling systemic glycolysis from tissue-level TCA cycle activity. nih.gov

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. wikipedia.org Its primary roles are anabolic, producing NADPH for reductive biosynthesis (e.g., fatty acid synthesis) and antioxidant defense, and generating ribose-5-phosphate, a precursor for nucleotide synthesis. wikipedia.orgkhanacademy.orgnih.gov The PPP has two main phases: the oxidative phase, which produces NADPH, and the non-oxidative phase, which involves the interconversion of sugars. wikipedia.orgkhanacademy.org

Using specifically labeled glucose tracers is essential for measuring PPP flux because it shares several intermediates with glycolysis. nih.gov The position of the deuterium labels in this compound makes it a useful tool for this purpose.

In the oxidative phase of the PPP, the C1 carbon of glucose-6-phosphate is removed as CO₂. The hydrogens at other positions are rearranged. In the non-oxidative phase, a series of carbon-shuffling reactions occur. By tracking the fate of the deuterium atoms from the C3 and C5 positions of the original glucose molecule into downstream metabolites like lactate or ribose, the relative activity of the PPP versus glycolysis can be determined. For instance, different glucose isotopomers, like [1,2-¹³C₂]glucose, have been used to distinguish PPP flux from glycolytic flux by analyzing the resulting labeling pattern in lactate. nih.gov A similar principle applies to this compound, where the specific deuterium labeling pattern in products would reveal the pathway taken.

Table 3: Methods for Assessing Pentose Phosphate Pathway Flux

Tracer Molecule Analytical Method Measured Output
[1,2-¹³C₂]glucose ¹³C NMR Ratio of [3-¹³C₁]lactate (from PPP) to [2,3-¹³C₂]lactate (from glycolysis). nih.gov
[2,3-¹³C₂]glucose ¹³C NMR Ratio of [2,3-¹³C₂]lactate (from PPP) to [1,2-¹³C₂]lactate (from glycolysis). nih.govresearchgate.net

The flux through the PPP is critical for cell proliferation and for protecting cells against oxidative stress, making its quantification essential in fields like cancer biology and neurodegeneration. nih.govfrontiersin.org

Investigation of Anabolic Pathway Contributions from Glucose

Glucose is not only a primary fuel source but also a fundamental building block for major anabolic pathways. This compound can be used to trace the incorporation of glucose-derived carbons into storage molecules like glycogen (B147801) and newly synthesized lipids.

Glycogen is a branched polymer of glucose that serves as the main form of glucose storage in animals, primarily in the liver and muscles. agrilife.orgbasu.org.in The balance between glycogen synthesis (glycogenesis) and degradation (glycogenolysis) is vital for maintaining blood glucose homeostasis. nih.govbasicmedicalkey.com

By administering this compound, researchers can directly trace the incorporation of these labeled glucose units into the growing glycogen polymer. ufp.pt As glycogen synthase adds glucose molecules to the glycogen chain, the deuterium labels become part of the macromolecule. ufp.ptyoutube.com

Techniques like Spectral Tracing of Deuterium Isotope (STRIDE) microscopy, which uses stimulated Raman scattering (SRS), can visualize the metabolic dynamics of newly synthesized macromolecules. springernature.comcolumbia.edu This method can detect the carbon-deuterium (C-D) bonds from the administered deuterated glucose within cells and tissues, providing high-resolution spatial and temporal information on where and when glycogen is being synthesized. springernature.comcolumbia.edu

To study degradation, a "pulse-chase" experiment can be performed. Cells or organisms are first "pulsed" with this compound to create labeled glycogen. Then, they are "chased" with unlabeled glucose. The rate at which the deuterium label disappears from the glycogen pool provides a direct measure of the rate of glycogenolysis.

Glucose is a major precursor for de novo lipogenesis, the synthesis of fatty acids and lipids. This process is particularly active in tissues like the liver and adipose tissue. The pathway involves the conversion of glucose to pyruvate, then to acetyl-CoA in the mitochondria. Acetyl-CoA is transported to the cytosol in the form of citrate, where it is converted back to acetyl-CoA and used as the building block for fatty acid synthesis. mit.edu

Using this compound as a tracer allows for the direct measurement of the contribution of glucose to the lipid pool. The deuterium labels on the glucose molecule are transferred to acetyl-CoA and subsequently incorporated into the growing fatty acid chains. mit.edu

The amount of deuterium enrichment in different fatty acids can be quantified using mass spectrometry. This provides a quantitative measure of the rate of fatty acid synthesis from glucose. Studies have shown that this pathway is highly active in certain conditions, such as in brown adipose tissue upon cold exposure, where glucose carbons are rapidly converted into fatty acids and immediately oxidized for heat production. nih.gov This tracing technique is crucial for understanding metabolic reprogramming in diseases like cancer, where de novo lipogenesis is often upregulated. mit.edu

Contributions to Amino Acid and Nucleotide Synthesis

Glucose is a primary carbon source for the synthesis of non-essential amino acids and the ribose sugar backbone of nucleotides. Stable isotope tracing using deuterated glucose analogs allows for the quantitative analysis of carbon flux from glucose into these crucial biosynthetic pathways. While the use of various isotopologues of glucose is a common practice in metabolic research, the specific application of this compound provides a unique tool to probe the intricate steps of these synthetic routes.

The carbon skeleton of glucose, after entering glycolysis, can be diverted into the pentose phosphate pathway (PPP) to produce ribose-5-phosphate, a direct precursor for nucleotide synthesis. Additionally, intermediates from glycolysis and the tricarboxylic acid (TCA) cycle can be used to generate the carbon backbones of several amino acids. For example, 3-phosphoglycerate can be converted to serine, which in turn can be a source for glycine and cysteine. Pyruvate can be transaminated to alanine, and α-ketoglutarate, a TCA cycle intermediate, is a precursor for glutamate, glutamine, proline, and arginine.

By employing this compound and analyzing the incorporation of deuterium into these amino acids and the ribose component of nucleotides, researchers can delineate the relative contributions of glucose to their de novo synthesis under various physiological and pathological conditions. This information is critical for understanding the metabolic reprogramming that occurs in highly proliferative cells, such as cancer cells, which exhibit an increased demand for amino acids and nucleotides to support rapid growth.

Table 1: Contribution of Glucose to Amino Acid and Nucleotide Synthesis

Precursor Metabolite (from Glucose) Biosynthetic Pathway End Products
Ribose-5-Phosphate Pentose Phosphate Pathway Purine and Pyrimidine Nucleotides
3-Phosphoglycerate Glycolysis Serine, Glycine, Cysteine
Pyruvate Glycolysis Alanine
α-Ketoglutarate TCA Cycle Glutamate, Glutamine, Proline, Arginine

Hexosamine Biosynthesis Pathway Dynamics

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that utilizes a small fraction of cellular glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). nih.gov UDP-GlcNAc is an essential substrate for N-linked and O-linked glycosylation of proteins and lipids, processes that are vital for a wide range of cellular functions, including signal transduction, protein folding, and cell-cell adhesion. nih.govnih.gov

The HBP begins with the conversion of fructose-6-phosphate, a glycolytic intermediate, to glucosamine-6-phosphate. nih.gov This pathway integrates nutrients from carbohydrate, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism. nih.gov Given its role as a nutrient sensor, understanding the flux through the HBP is of significant interest.

The use of this compound as a tracer enables the monitoring of glucose carbon flow into the HBP. By measuring the incorporation of deuterium into UDP-GlcNAc and its downstream glycosylated products, researchers can quantify the dynamics of this pathway in response to various stimuli, such as changes in nutrient availability or cellular stress. This is particularly relevant in disease states like cancer and diabetes, where alterations in HBP flux have been implicated in pathogenesis. nih.gov

Table 2: Key Molecules in the Hexosamine Biosynthesis Pathway

Molecule Role in HBP
Fructose-6-Phosphate Initial substrate derived from glycolysis
Glutamine Provides the amino group
Acetyl-CoA Provides the acetyl group
UTP Provides the uridine group

Glucose Metabolism in Specific Biological Models

Cell lines and other in vitro systems are indispensable tools for studying cellular metabolism in a controlled environment. The application of this compound in these systems allows for detailed metabolic flux analysis, providing a quantitative understanding of how cells utilize glucose.

In cancer research, for instance, numerous studies have utilized stable isotope tracing to characterize the metabolic phenotype of different cancer cell lines. snijderlab.org This has revealed significant heterogeneity in the metabolic reprogramming among various cancer types. plos.org By culturing cells in media containing this compound, researchers can trace the distribution of deuterium into various metabolic endpoints, including lactate, TCA cycle intermediates, amino acids, and lipids. This data can be used to construct metabolic flux maps, which illustrate the relative activities of different metabolic pathways.

Such studies have been instrumental in identifying metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention. plos.org For example, a cell line that is highly dependent on a specific metabolic pathway for its survival and proliferation may be sensitive to drugs that inhibit that pathway.

Preclinical disease models, such as animal models of cancer and neurological disorders, provide a more complex biological context to study metabolic alterations. The use of this compound in these models allows for the investigation of metabolic reprogramming in vivo.

In cancer models, deuterated glucose can be administered to animals bearing tumors, and the incorporation of deuterium into metabolites can be analyzed in tumor tissue and compared to healthy tissues. nih.gov This approach has been used to study the Warburg effect, a phenomenon where cancer cells exhibit high rates of glycolysis even in the presence of oxygen. nih.gov Furthermore, it can shed light on how the tumor microenvironment influences cancer cell metabolism.

In the context of neurological diseases, altered glucose metabolism in the brain is a known hallmark of conditions like Alzheimer's and Parkinson's disease. nih.gov Studies using deuterated glucose in animal models of these diseases can help to elucidate the specific metabolic pathways that are dysregulated. nih.gov For instance, such studies can determine if there are defects in glucose uptake, glycolysis, or mitochondrial respiration in specific brain regions. This knowledge is crucial for developing therapeutic strategies aimed at correcting these metabolic deficits.

Microorganisms exhibit a remarkable diversity of metabolic capabilities, and understanding their nutrient uptake and metabolism is essential for various fields, from biotechnology to infectious disease. This compound can be a valuable tool for studying glucose metabolism in microbial systems.

By growing bacteria, yeast, or other microorganisms in a medium containing this compound, researchers can trace the flow of glucose carbons through their metabolic networks. mdpi.com This can reveal how different microbial species metabolize glucose under various growth conditions and can help to identify the key enzymes and pathways involved. For example, in the context of industrial biotechnology, such studies can inform strategies for metabolic engineering to improve the production of biofuels or other valuable chemicals from glucose.

In the study of pathogenic microbes, understanding their glucose metabolism is critical for identifying potential drug targets. bath.ac.uk By elucidating the essential metabolic pathways for the survival and virulence of a pathogen, it may be possible to develop inhibitors that specifically target these pathways, leading to new antimicrobial therapies. bath.ac.uk

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
Ribose-5-phosphate
3-phosphoglycerate
Pyruvate
α-ketoglutarate
Fructose-6-phosphate
Glucosamine-6-phosphate
Acetyl-CoA
Uridine triphosphate (UTP)

Investigations into Isotope Effects Mediated by D Glucose 3,5 D2 in Enzymatic Reactions

Primary Kinetic Isotope Effects (KIEs) in Hydrogen Transfer Steps

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. plos.orgkiesslinglab.com The difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the principal origin of this effect; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.edu This results in a slower reaction rate for the deuterated substrate. The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD), which for C-H bond cleavage is typically in the range of 6 to 10. wikipedia.org

For D-Glucose-3,5-d2 to exhibit a primary KIE, the enzymatic mechanism must involve the cleavage of the C-H bond at either the C3 or C5 position in the slowest step of the reaction. Many enzymes that utilize glucose, such as Glucose-6-phosphate dehydrogenase (G6PD), initiate their catalytic action at other positions. G6PD, for instance, catalyzes the oxidation of glucose-6-phosphate at the C1 position. wikipedia.org In such a case, deuteration at C3 and C5 would not be expected to yield a primary KIE.

However, if an enzyme's mechanism involved, for example, a stereospecific hydrogen abstraction from C3 as the rate-limiting step to initiate an elimination or oxidation reaction, a significant primary KIE would be anticipated. The observation of a large kH/kD value using this compound would provide compelling evidence that C-H bond breaking at one of these positions is a central, energy-demanding event in the catalytic cycle.

Table 1: Illustrative Primary KIEs for Hypothetical Glucose-Metabolizing Enzymes This table presents hypothetical data to illustrate the principle of primary KIEs.

EnzymeReaction Site on GlucoseSubstrate UsedObserved kH/kDInterpretation
Enzyme A (e.g., G6PD)C1This compound~1.05No primary KIE; C-H bond at C3/C5 is not broken in the rate-determining step.
Hypothetical Dehydrogenase BC3This compound6.8Significant primary KIE; C-H bond cleavage at C3 is rate-determining.
Hypothetical Isomerase CC5This compound7.2Significant primary KIE; C-H bond cleavage at C5 is rate-determining.

Secondary Kinetic Isotope Effects (SKIEs) and Hybridization Changes

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are typically much smaller than primary KIEs but provide crucial information about changes in the local electronic or steric environment of the isotopic center during the transition state. wikipedia.org SKIEs are classified based on the position of the isotope relative to the reaction center.

An alpha-SKIE is observed when an isotope is attached to the carbon atom that undergoes a change in its hybridization state (e.g., from sp3 to sp2 or vice versa) during the reaction.

sp3 to sp2 change : This transition leads to a weakening of the out-of-plane C-H bending vibrations. The energetic difference between C-H and C-D bonds is smaller in the sp2 transition state than in the sp3 ground state, resulting in a normal SKIE (kH/kD > 1), typically between 1.1 and 1.2.

sp2 to sp3 change : This transition causes a stiffening of the C-H bending vibrations, leading to an inverse SKIE (kH/kD < 1), typically between 0.8 and 0.9.

In the context of this compound, an alpha-SKIE would be observed if a reaction at C3 or C5 caused a rehybridization at that center, even without C-H bond cleavage. For example, if an enzymatic reaction involved the formation of a double bond between C2 and C3, the C3 center would change from sp3 to sp2, and a normal alpha-SKIE would be expected from the deuterium (B1214612) at the C3 position.

A beta-SKIE occurs when the isotopic substitution is on a carbon atom adjacent (beta) to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond's electrons help to stabilize a developing positive charge (e.g., an oxocarbenium ion) in the transition state. Because C-H bonds are better hyperconjugative donors than the stronger C-D bonds, the hydrogen-containing substrate is stabilized more effectively, leading to a faster reaction. This results in a normal SKIE (kH/kD > 1), often in the range of 1.15 to 1.3. wikipedia.org

For an enzyme like G6PD that acts at C1, the deuterium at C3 of this compound is in a gamma position, and any effect would be minimal. However, if an enzyme were to catalyze a reaction at C2 or C4, the deuterium at C3 would be in the beta position. The observation of a normal beta-SKIE in such a case would suggest a mechanism involving significant carbocationic character at C2 or C4 in the transition state.

Table 2: Typical Secondary KIE Values and Their Mechanistic Interpretation

SKIE TypeTypical kH/kD ValueChange in Transition StateInterpretation
Normal α-SKIE1.1 - 1.2sp3 → sp2 hybridizationLoosening of bending vibrations at the isotopic center.
Inverse α-SKIE0.8 - 0.9sp2 → sp3 hybridizationStiffening of bending vibrations at the isotopic center.
Normal β-SKIE1.15 - 1.3sp3 → sp2 hybridization at adjacent centerStabilization of a positive charge via hyperconjugation.

Solvent Isotope Effects (SIEs) and Solvent-Sensitive Reaction Steps

Solvent isotope effects are measured by comparing the reaction rate in H2O versus deuterium oxide (D2O). These experiments probe the involvement of proton transfers in the reaction mechanism, including those directly involving solvent or those from exchangeable protons on the enzyme or substrate (e.g., -OH, -NH2). A normal SIE (kH2O/kD2O > 1) typically indicates that a proton transfer is part of the rate-determining step. The magnitude of the SIE can provide clues about the nature of the transition state; for instance, a single proton transfer from an oxygen or nitrogen atom often gives an SIE between 1.5 and 3.

Combining substrate KIEs with SIEs is a particularly powerful tool. For instance, measuring the KIE of this compound in both H2O and D2O can help distinguish between different mechanistic pathways, such as concerted versus stepwise reactions. If a proton transfer and a hydride transfer are chemically distinct steps, the observed substrate KIE may change depending on the solvent, as the solvent can alter the relative rates of the different steps.

Table 3: Interpretation of Combined Substrate KIE and Solvent IE This table provides a simplified guide for interpreting combined isotope effects.

Substrate KIE (kH/kD)Solvent IE (kH2O/kD2O)Possible Interpretation
> 1~ 1Rate-limiting C-H bond cleavage without significant proton transfer in the same step.
~ 1> 1Rate-limiting proton transfer; C-H bond cleavage is not rate-limiting.
> 1> 1Both C-H cleavage and proton transfer are involved in the rate-limiting step (concerted) or in kinetically significant steps.

Steric Isotope Effects and Conformational Dynamics

A steric isotope effect is a subtle form of secondary KIE that arises from the small difference in the effective size of hydrogen and deuterium atoms. The C-D bond has a slightly shorter bond length and a smaller vibrational amplitude than a C-H bond. Consequently, deuterium is considered to be sterically smaller than hydrogen.

This size difference can influence reaction rates if there is a change in steric crowding between the ground state and the transition state. If a reaction proceeds through a sterically congested transition state, substituting H with the smaller D at a crowded position can relieve some of that strain, leading to a faster rate for the deuterated compound and an inverse KIE (kH/kD < 1).

Interpretation of Isotope Effects for Rate-Limiting Step Identification and Transition State Characterization

The careful measurement and interpretation of isotope effects using probes like this compound are indispensable for a complete understanding of an enzymatic mechanism. The data gathered from these experiments allow for a detailed characterization of the reaction's energetic landscape.

Transition State Characterization : The precise magnitude of the KIE provides information about the geometry and charge distribution of the transition state. For a hydrogen transfer reaction, the KIE is often maximal when the hydrogen is symmetrically positioned between the donor and acceptor atoms in the transition state. princeton.edu Secondary KIEs serve as sensitive reporters on hybridization and charge development. A normal β-SKIE, for instance, implies the development of an adjacent positive charge, supporting an oxocarbenium-ion-like transition state.

It is crucial to recognize that in multi-step enzyme reactions, the observed KIE on a catalytic parameter like Vmax/Km may not reflect the full intrinsic isotope effect on the chemical step. Other steps in the mechanism can mask the effect. The degree to which the chemical step is rate-limiting is described by "commitments to catalysis," and various advanced kinetic techniques can be used to dissect these factors and determine the true intrinsic isotope effect on the bond-breaking step.

Mechanistic Enzymology Studies Utilizing D Glucose 3,5 D2

Probing Reaction Mechanisms of Glucose-Metabolizing Enzymes

The unique isotopic labeling of D-Glucose-3,5-d2 makes it an invaluable substrate for studying the mechanisms of various enzymes involved in glucose metabolism. The presence of deuterium (B1214612) at key positions can influence reaction rates, providing insights into bond-breaking and bond-forming steps.

Glycolytic Enzymes (e.g., Hexokinase, Phosphofructokinase, Glucose-6-Phosphate Dehydrogenase)

While specific studies utilizing this compound with glycolytic enzymes are not extensively detailed in the provided information, the principles of kinetic isotope effects (KIEs) suggest its potential utility. For Hexokinase , which catalyzes the phosphorylation of glucose at the C6 position, the use of this substrate could help elucidate the influence of substitutions at the C3 and C5 positions on the binding and catalytic steps. The initial velocity and product inhibition studies are key to understanding the kinetic mechanism of hexokinase.

Phosphofructokinase (PFK) , a critical regulatory enzyme in glycolysis, catalyzes the phosphorylation of fructose-6-phosphate (B1210287). wikipedia.orgyoutube.comuomustansiriyah.edu.iq The conversion of glucose-6-phosphate to fructose-6-phosphate is a preceding step. While direct mechanistic studies with this compound are not available, the known mechanism of PFK involves an aspartic acid residue acting as a base to deprotonate the hydroxyl group for the subsequent attack on ATP. youtube.com

Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, catalyzing the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone and producing NADPH. wikipedia.orgnih.govlsuhsc.edu This enzyme is crucial for protecting cells against oxidative damage. wikipedia.org The reaction involves the transfer of a hydride ion from the C1 position of glucose-6-phosphate to NADP+. While studies with this compound are not specified, the use of deuterated glucose, in general, is a common technique to study hydride transfer mechanisms in oxidoreductases.

Isomerases and Oxidoreductases Involved in Glucose Transformations

Glucose Isomerase (also known as xylose isomerase) catalyzes the reversible isomerization of D-glucose to D-fructose. nih.gov The active sites of these enzymes have been probed using techniques like site-directed mutagenesis to understand the roles of specific amino acid residues. nih.gov The use of this compound could provide further insights into the proton transfer steps involved in the isomerization process.

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. The synthesis of 6-deoxyhexose, for instance, involves an intramolecular hydrogen transfer catalyzed by an oxidoreductase. nih.gov Studies on these enzymes often employ deuterated substrates to trace the path of hydrogen atoms during the reaction.

Elucidating Stereochemical Outcomes of Enzymatic Reactions

The stereospecificity of enzymatic reactions is a fundamental aspect of their function. The use of stereospecifically labeled substrates like this compound is critical in determining the precise three-dimensional arrangement of atoms during catalysis. While direct examples with this compound are not provided, the principle remains a cornerstone of mechanistic enzymology.

Investigating Substrate Binding Sites and Enzyme-Substrate Interactions

Understanding how a substrate binds to the active site of an enzyme is crucial for comprehending its mechanism. Isotopic labeling of the substrate can be used to probe these interactions. Binding isotope effects, where the equilibrium of binding between the enzyme and the isotopically labeled substrate is measured, can provide information about the forces involved in the enzyme-substrate complex. nih.gov While a study on human brain hexokinase utilized tritium-labeled glucose to probe binding, similar principles would apply to deuterium-labeled glucose. nih.gov Molecular dynamics simulations are another powerful tool to investigate the effect of substrate binding on enzyme structure and dynamics. nih.gov

Enzyme FamilyGeneral Role in Glucose Metabolism
Glycolytic Enzymes Catalyze the breakdown of glucose to pyruvate.
Isomerases Catalyze the interconversion of glucose isomers.
Oxidoreductases Catalyze oxidation-reduction reactions involving glucose.

Deuterium Exchange and Hydride/Proton Transfer Mechanisms in Enzyme Catalysis

One of the most powerful applications of deuterium-labeled substrates is in the study of hydrogen transfer reactions. The replacement of a proton with a deuteron (B1233211) can lead to a significant kinetic isotope effect if the C-H bond is broken in the rate-determining step of the reaction. This allows researchers to identify hydride or proton transfer steps. For example, the mechanism of sugar nucleotide C2 epimerization, which involves a transient oxidation-reduction through hydride transfer, has been probed using deuterated substrates. acs.org

Advanced Research Applications and Future Directions for D Glucose 3,5 D2

Integration with Multi-omics Approaches (Fluxomics, Metabolomics, Proteomics)

The integration of D-Glucose-3,5-d2 tracing with multi-omics disciplines such as fluxomics, metabolomics, and proteomics provides a holistic view of cellular metabolism. By tracking the deuterium (B1214612) label from this compound as it is incorporated into various downstream metabolites, researchers can gain detailed insights into the dynamics of metabolic fluxes.

Fluxomics , the study of metabolic reaction rates, is significantly enhanced by the use of stable isotope tracers like this compound. Metabolic flux analysis (MFA) utilizes the isotopic labeling patterns in metabolites to quantify the rates of intracellular reactions. mdpi.comnih.govyoutube.com The specific placement of deuterium on the glucose molecule allows for the resolution of specific pathways. For instance, the fate of the deuterium atoms at the C3 and C5 positions can provide information about the relative activities of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov

Metabolomics , the comprehensive analysis of all metabolites in a biological sample, can be coupled with this compound to trace the flow of carbon through the metabolic network. mdpi.com By identifying and quantifying the deuterated isotopologues of various metabolites, researchers can map the metabolic fate of the glucose backbone. This approach can reveal alterations in metabolic pathways associated with disease states or in response to therapeutic interventions.

Proteomics , the large-scale study of proteins, can be integrated with this compound tracing to understand how metabolic changes influence protein expression and function. nih.govnih.gov For example, alterations in the flux through a particular pathway, as determined by this compound tracing, may correlate with changes in the expression of enzymes involved in that pathway. This integrated approach can help to identify key regulatory proteins and signaling pathways that control metabolic reprogramming.

The combination of these omics approaches with this compound tracing offers a powerful systems biology perspective on cellular metabolism, enabling a deeper understanding of the interplay between genes, proteins, and metabolites.

Multi-omics ApproachApplication with this compoundKey Insights
Fluxomics Quantify intracellular metabolic reaction rates.Determine the relative activity of glycolysis, PPP, and TCA cycle.
Metabolomics Trace the metabolic fate of the glucose backbone.Identify alterations in metabolic pathways in disease.
Proteomics Correlate metabolic changes with protein expression.Uncover regulatory mechanisms of metabolic reprogramming.

Development of Novel Deuterated Tracers and Site-Specific Labeling Strategies

The development of novel deuterated tracers, including those with site-specific labeling like this compound, is a burgeoning area of research. These advanced tracers offer greater precision in tracking metabolic pathways compared to uniformly labeled molecules. The synthesis of specifically labeled glucose isotopologues allows researchers to probe distinct enzymatic reactions and metabolic branch points. nih.govresearchgate.net

For example, the development of [D7]-glucose and other partially deuterated glucose isotopologues has enabled the use of techniques like Spectral Tracing of Deuterium Isotope (STRIDE) microscopy. springernature.comcolumbia.eduresearchgate.net This method allows for the visualization of newly synthesized macromolecules derived from glucose, providing spatial and temporal information about metabolic activity in cells and tissues. springernature.combohrium.com While not specifically this compound, the principles of STRIDE could be adapted for use with this tracer to investigate the synthesis of specific macromolecules.

The strategic placement of deuterium atoms can also be used to investigate specific enzymatic mechanisms. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can provide valuable information about the rate-limiting steps of a reaction. nih.govwikipedia.org By synthesizing glucose with deuterium at specific positions, researchers can probe the mechanisms of individual enzymes in a metabolic pathway.

Future developments in this area will likely focus on the synthesis of a wider array of site-specifically labeled glucose tracers to investigate an even broader range of metabolic questions. These efforts will be crucial for dissecting the intricate network of metabolic reactions that underpin cellular function.

Computational Modeling and Simulation of Deuterated Glucose Metabolism and Isotope Effects

Computational modeling and simulation play a crucial role in interpreting the complex datasets generated from deuterated glucose tracing experiments. nih.gov Physiologically based pharmacokinetic (PBPK) models can be used to simulate the distribution and metabolism of deuterated glucose tracers throughout the body, helping to refine experimental designs and interpret in vivo data. nih.gov

These models can account for factors such as tracer administration, uptake by different tissues, and metabolic conversion into various downstream products. nih.gov By comparing simulation results with experimental data, researchers can estimate key metabolic parameters and test hypotheses about metabolic regulation.

Furthermore, computational models are essential for understanding and predicting kinetic isotope effects (KIEs). osti.govprinceton.edu Quantum mechanical calculations can be used to predict the magnitude of the KIE for a given enzymatic reaction, providing a theoretical framework for interpreting experimental observations. rutgers.edu This information is critical for accurately quantifying metabolic fluxes from deuterated tracer data.

The integration of experimental data from this compound tracing with sophisticated computational models will be a powerful approach for gaining a quantitative understanding of metabolic networks. This synergy will be instrumental in identifying metabolic biomarkers for disease and for designing targeted therapeutic interventions.

Potential in Advanced Preclinical Research Models for Understanding Disease Mechanisms

This compound holds significant promise for advancing our understanding of disease mechanisms in preclinical research models. By tracing the metabolic fate of glucose in animal models of diseases such as cancer and diabetes, researchers can gain insights into the metabolic reprogramming that drives these conditions. nih.govismrm.org

In cancer research , deuterated glucose tracers are used to study the Warburg effect, a phenomenon where cancer cells exhibit increased glycolysis even in the presence of oxygen. frontiersin.orgnih.gov By tracking the incorporation of deuterium from this compound into lactate (B86563) and other metabolites, researchers can quantify the extent of this metabolic shift and assess the efficacy of therapies that target cancer metabolism. frontiersin.orgresearchgate.net Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated tracers to visualize metabolic pathways in vivo, offering a non-invasive way to monitor tumor metabolism and treatment response. frontiersin.orgresearchgate.net

In diabetes research , deuterated glucose can be used to investigate defects in glucose homeostasis. Tracing studies can help to elucidate the mechanisms of insulin (B600854) resistance and impaired glucose uptake in different tissues. This information is crucial for the development of new therapeutic strategies for managing diabetes.

The use of this compound in these preclinical models, combined with advanced imaging and analytical techniques, will provide a more detailed picture of the metabolic alterations that occur in disease, paving the way for the development of novel diagnostic and therapeutic approaches.

Preclinical ModelApplication of this compoundPotential Insights
Cancer Models Investigate the Warburg effect and tumor metabolism.Quantify glycolytic flux and assess anti-cancer drug efficacy.
Diabetes Models Study defects in glucose homeostasis.Elucidate mechanisms of insulin resistance and impaired glucose uptake.

Exploration of Uncharted Metabolic Networks and Enzymatic Pathways Amenable to this compound Tracing

A key advantage of using stable isotope tracers like this compound is the potential to uncover previously unknown metabolic pathways and enzymatic reactions. nih.gov By following the trail of the deuterium label, researchers may identify novel metabolites and metabolic transformations that are not part of canonical metabolic charts. nih.govresearchgate.net

For instance, the conversion of D-glucose to other sugars, such as D-arabinose, has been investigated using labeled glucose precursors. nih.govnih.gov Such studies can reveal unexpected connections between different metabolic pathways. Similarly, tracing the metabolism of this compound could lead to the discovery of novel enzymatic routes for glucose conversion. researchgate.netresearchgate.net

The untargeted nature of metabolomics, when combined with this compound tracing, is particularly well-suited for this exploratory research. By searching for all deuterated species in a sample, researchers can identify novel metabolites that are derived from glucose. Subsequent structural elucidation and further metabolic studies can then be used to characterize the new pathways and enzymes involved.

This discovery-oriented approach has the potential to significantly expand our knowledge of cellular metabolism and may reveal new targets for therapeutic intervention in a variety of diseases.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing D-Glucose-3,5-d2, and how does isotopic purity impact experimental outcomes?

  • Answer : Deuterated glucose analogs like this compound are typically synthesized via catalytic exchange reactions or enzymatic methods using deuterated water (D₂O) and glucose precursors. Isotopic purity (e.g., 98 atom% D, as noted in deuterated phenol analogs ) must be verified using mass spectrometry or NMR to ensure minimal contamination from non-deuterated species. Lower isotopic purity can introduce noise in metabolic flux analysis or NMR-based studies, leading to misinterpretation of kinetic data .

Q. How is this compound utilized in stable isotope-resolved metabolic studies, and what analytical techniques are essential for tracking deuterium incorporation?

  • Answer : In metabolic tracing, this compound enables researchers to monitor glycolysis and pentose phosphate pathway activity. Liquid chromatography-mass spectrometry (LC-MS) and ²H-NMR are critical for detecting deuterium incorporation into metabolites like lactate or ribulose-5-phosphate. For example, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance deuterated intermediates .

Q. What safety protocols are recommended for handling deuterated compounds like this compound in cell culture experiments?

  • Answer : While this compound is not classified as hazardous, general deuterated compound guidelines apply: use gloves and lab coats to prevent isotopic contamination, store in sealed, dry conditions to avoid hygroscopic degradation, and dispose of waste via approved isotopic disposal protocols .

Advanced Research Questions

Q. How can researchers optimize ²H-NMR parameters to resolve signal splitting caused by deuterium in this compound metabolic studies?

  • Answer : Deuterium’s quadrupolar moment broadens NMR signals, requiring high magnetic field strength (>600 MHz) and cryoprobes to enhance sensitivity. Pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) improve resolution for ²H-¹³C correlation spectra. Signal averaging and deuterium decoupling further reduce noise .

Q. What experimental controls are necessary to validate metabolic flux data when using this compound, particularly in cancer cell models?

  • Answer : Include isotopomer controls (e.g., uniformly ¹³C-labeled glucose) to distinguish deuterium-specific effects from general isotopic dilution. Normalize data to cell viability assays (e.g., Annexin V/PI staining) to account for apoptosis-induced metabolic artifacts. Triplicate biological replicates and SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can validate reproducibility .

Q. How do deuterium kinetic isotope effects (KIEs) influence enzymatic rates in glucose metabolism studies, and how can these be computationally modeled?

  • Answer : Deuterium substitution at C3 and C5 positions alters bond vibrational frequencies, potentially slowing hexokinase or glucose-6-phosphate dehydrogenase activity. Computational tools like Density Functional Theory (DFT) or molecular dynamics simulations predict KIEs by comparing deuterated vs. non-deuterated transition states. Experimental validation via stopped-flow kinetics is recommended .

Q. What strategies resolve contradictions in isotopic tracing data when this compound yields inconsistent flux ratios across replicate studies?

  • Answer : Contradictions may arise from cell line heterogeneity or variable isotope dilution. Use orthogonal tracing (e.g., ¹³C-glucose + this compound) to cross-validate pathways. Statistical frameworks like Monte Carlo simulations or Bayesian modeling quantify uncertainty in flux distributions .

Q. How does deuterium labeling in this compound affect membrane transport kinetics compared to protiated glucose?

  • Answer : Deuterium’s higher mass reduces GLUT transporter affinity by ~10–20%, as shown in patch-clamp assays. Correct for this by measuring uptake rates under varying glucose concentrations and applying Michaelis-Menten corrections. Use competitive inhibition assays with non-deuterated glucose to isolate transport effects .

Methodological Resources

  • Synthesis Validation : Reference deuterated compound catalogs (e.g., Santa Cruz Biotechnology ) for isotopic purity standards.
  • Data Analysis : Follow guidelines for NMR and LC-MS data interpretation in metabolic studies .
  • Safety Compliance : Adopt Sigma-Aldrich’s handling protocols for non-hazardous but hygroscopic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.